![molecular formula C21H23Cl2N3O4S2 B3004197 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216809-46-9](/img/structure/B3004197.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

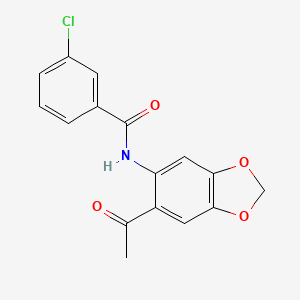

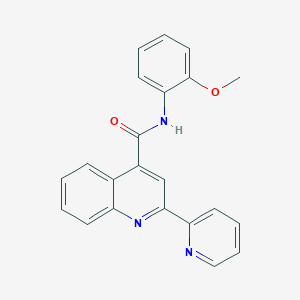

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a derivative of benzamide and is likely to possess interesting chemical and biological properties due to the presence of a benzo[d]thiazol moiety and a morpholinoethyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole structures have been synthesized and characterized for various applications, including as supramolecular gelators and antibacterial agents .

Synthesis Analysis

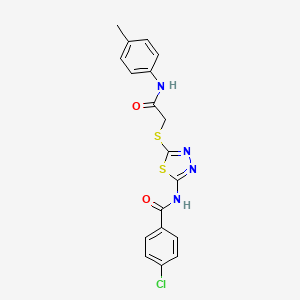

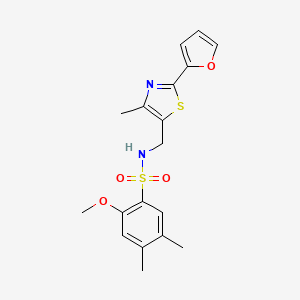

The synthesis of related N-(thiazol-2-yl)benzamide derivatives involves the formation of amide bonds and the introduction of substituents on the thiazole ring . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives typically includes reactions such as the coupling of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with other reagents like hydrazine hydrate . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with a suitable benzo[d]thiazol precursor and introducing the methylsulfonyl and morpholinoethyl groups through electrophilic substitution or amidation reactions.

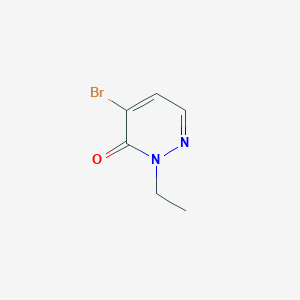

Molecular Structure Analysis

The molecular structure of N-(thiazol-2-yl)benzamide derivatives has been analyzed using crystal engineering approaches, revealing non-covalent interactions such as π-π interactions, hydrogen bonding, and S⋯O interactions that contribute to their gelation behavior . These interactions are crucial for the stability and properties of the compounds. For the compound , similar non-covalent interactions could be expected, which would influence its physical and chemical properties, as well as its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide core and the thiazole ring. The presence of a chloro group, as seen in related compounds, suggests potential for further chemical modifications through nucleophilic substitution reactions . The methylsulfonyl group could also participate in sulfonylation reactions, while the morpholinoethyl group could be involved in reactions typical of secondary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure and the nature of their substituents. For instance, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives is a result of their ability to form stable non-covalent interactions, which also affects their solubility and thermal stability . The antibacterial activity of N-(benzo[d]thiazol-2-yl) derivatives is indicative of their potential biological properties, which could be related to their ability to interact with bacterial enzymes or cell walls . The compound would likely exhibit unique properties based on its specific substituents, which could include solubility in various solvents, thermal stability, and potential biological activities.

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S2.ClH/c1-31(27,28)19-5-3-2-4-16(19)20(26)25(9-8-24-10-12-29-13-11-24)21-23-17-7-6-15(22)14-18(17)30-21;/h2-7,14H,8-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYXEQRUMCMYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)